molecular formula C14H13NO3S2 B11521438 methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate

methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate

Cat. No.: B11521438
M. Wt: 307.4 g/mol
InChI Key: QZNHGUCKZIDHOH-XFFZJAGNSA-N
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Description

Methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a sulfanyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the intermediate 4-methylbenzylidene thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. Finally, the sulfanyl group is introduced through a nucleophilic substitution reaction with methyl chloroacetate under basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzylidene group may enhance binding affinity to specific receptors, while the sulfanyl group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
  • 2-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Uniqueness

Methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl acetate moiety differentiates it from other thiazolidinone derivatives, potentially leading to unique applications and interactions.

Properties

Molecular Formula

C14H13NO3S2

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 2-[[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C14H13NO3S2/c1-9-3-5-10(6-4-9)7-11-13(17)15-14(20-11)19-8-12(16)18-2/h3-7H,8H2,1-2H3/b11-7-

InChI Key

QZNHGUCKZIDHOH-XFFZJAGNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)SCC(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)SCC(=O)OC

Origin of Product

United States

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